
(3|A,24R)-3-(Acetyloxy)eupha-7,25-dien-24-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3|A,24R)-3-(Acetyloxy)eupha-7,25-dien-24-ol is a complex organic compound belonging to the class of triterpenoids. Triterpenoids are a large and diverse group of naturally occurring organic compounds derived from six isoprene units. This compound is characterized by its unique structure, which includes an acetyloxy group at the third position and a hydroxyl group at the twenty-fourth position. It is often studied for its potential biological and pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3|A,24R)-3-(Acetyloxy)eupha-7,25-dien-24-ol typically involves multiple steps, starting from simpler triterpenoid precursors. One common synthetic route includes the following steps:
Oxidation: The precursor triterpenoid is oxidized to introduce a hydroxyl group at the desired position.
Acetylation: The hydroxyl group is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the acetyloxy group.
Cyclization: The intermediate compound undergoes cyclization to form the eupha-7,25-dien structure.
Purification: The final product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above, but with optimization for yield and cost-effectiveness. This can include the use of more efficient catalysts, automated reaction systems, and advanced purification methods.
化学反应分析
Types of Reactions
(3|A,24R)-3-(Acetyloxy)eupha-7,25-dien-24-ol can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the double bonds or reduce the acetyloxy group to a hydroxyl group.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce compounds with fewer double bonds or hydroxyl groups instead of acetyloxy groups.
科学研究应用
(3|A,24R)-3-(Acetyloxy)eupha-7,25-dien-24-ol has been studied for various scientific research applications, including:
Chemistry: It is used as a model compound for studying triterpenoid synthesis and reactivity.
Biology: Research has explored its potential as a bioactive compound with anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: It may be used in the development of pharmaceuticals, cosmetics, and other products that benefit from its bioactive properties.
作用机制
The mechanism of action of (3|A,24R)-3-(Acetyloxy)eupha-7,25-dien-24-ol involves its interaction with various molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
(3|A,24R)-3-Hydroxy-eupha-7,25-dien-24-ol: Similar structure but lacks the acetyloxy group.
(3|A,24R)-3-(Methoxy)eupha-7,25-dien-24-ol: Similar structure with a methoxy group instead of an acetyloxy group.
Uniqueness
(3|A,24R)-3-(Acetyloxy)eupha-7,25-dien-24-ol is unique due to the presence of both the acetyloxy group and the specific configuration of the eupha-7,25-dien structure. This combination of features contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar triterpenoids.
属性
分子式 |
C32H52O3 |
|---|---|
分子量 |
484.8 g/mol |
IUPAC 名称 |
[(3S,5R,9R,10R,13S,14S,17S)-17-[(2R,5R)-5-hydroxy-6-methylhept-6-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H52O3/c1-20(2)26(34)12-10-21(3)23-14-18-32(9)25-11-13-27-29(5,6)28(35-22(4)33)16-17-30(27,7)24(25)15-19-31(23,32)8/h11,21,23-24,26-28,34H,1,10,12-19H2,2-9H3/t21-,23+,24+,26-,27+,28+,30-,31+,32-/m1/s1 |
InChI 键 |
AMYYCORMRINIHJ-SZNQYELCSA-N |
手性 SMILES |
C[C@H](CC[C@H](C(=C)C)O)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C |
规范 SMILES |
CC(CCC(C(=C)C)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



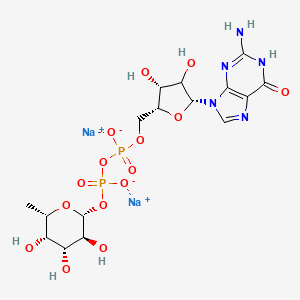
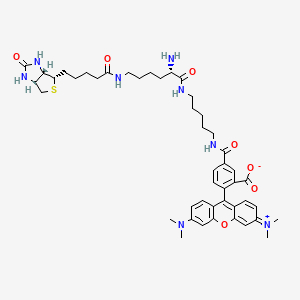
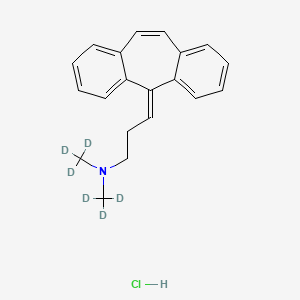
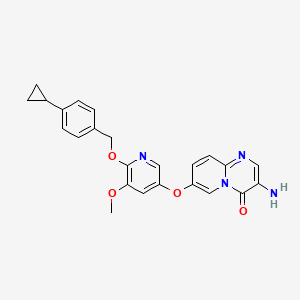
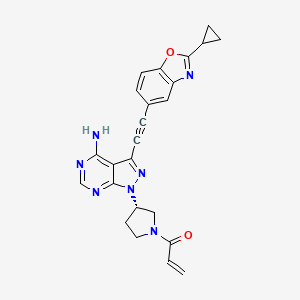
![2-[(1R,4S,8R,10S,13S,16R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,31,32,35,38-decazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12406005.png)
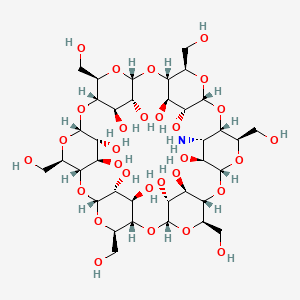

![(1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol](/img/structure/B12406016.png)
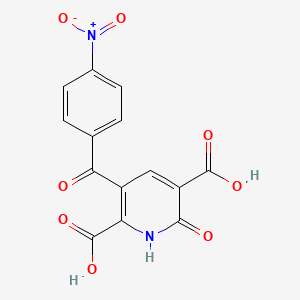
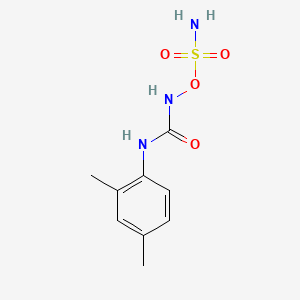
phosphoryl]methyl}-4-Methylpentanoyl]-L-Tryptophanamide](/img/structure/B12406050.png)

